Gitoxigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Research

Specific Scientific Field: Oncology and cancer research.

Summary: Gitoxigenin has shown promise as an anticancer agent due to its cytotoxic properties. Researchers have explored its potential in inhibiting cancer cell growth and inducing apoptosis (programmed cell death) in various cancer types.

Experimental Procedures:Cell Culture: Cancer cell lines (e.g., A549, PANC-1, MIA PaCa-2) are cultured.

Treatment: Cells are exposed to gitoxigenin at varying concentrations.

Viability Assay: MTT assay measures cell viability.

Data Collection: IC50 values (concentration at which 50% of cells are inhibited) are determined.

Natural Product Drug Discovery

Specific Scientific Field: Pharmacognosy and natural product chemistry.

Summary: Gitoxigenin, derived from Nerium oleander, serves as a valuable natural product for drug discovery. Its biotransformation by the endophytic fungus Alternaria eureka enhances its chemical diversity.

Experimental Procedures:Isolation: Oleandrin is isolated from Nerium oleander leaves.

Hydrolysis: Oleandrin is hydrolyzed to obtain gitoxigenin.

Biotransformation: Alternaria eureka incubates gitoxigenin.

Structural Elucidation: NMR, HR-ESI-MS, and FT-IR techniques confirm metabolite structures.

Mechanistic Studies

Specific Scientific Field: Biochemistry and molecular biology.

Summary: Researchers investigate the enzymatic mechanisms underlying gitoxigenin biotransformation. Enzymes involved in oxygenation, oxidation, and epimerization are studied.

Experimental Procedures:Enzyme Isolation: Extract enzymes from Alternaria eureka.

In Vitro Assays: Test enzyme activity on gitoxigenin.

Kinetic Studies: Determine enzyme kinetics (e.g., Michaelis-Menten parameters).

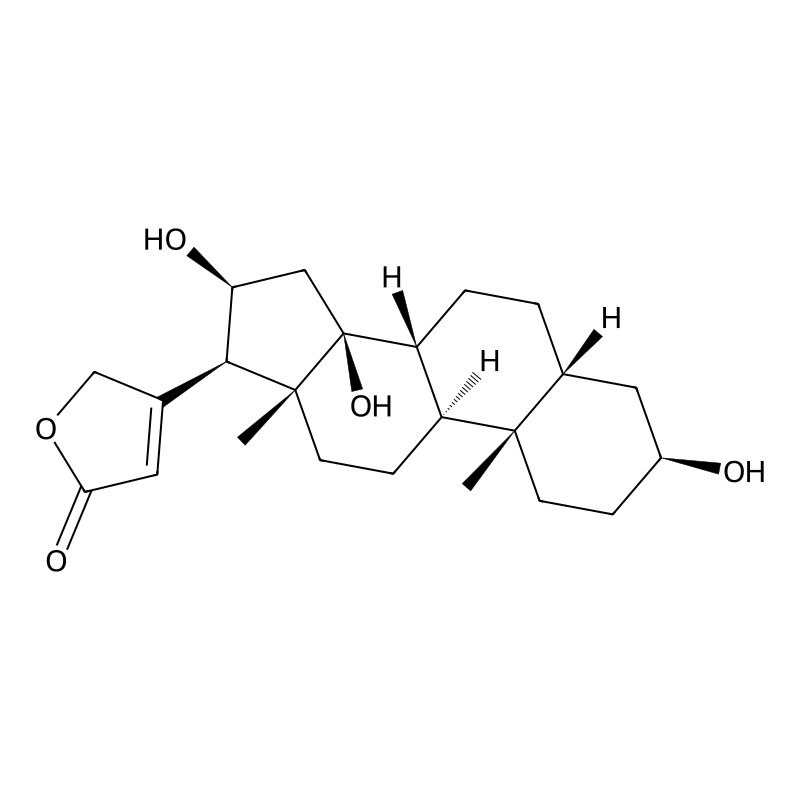

Gitoxigenin is a cardenolide, a class of compounds characterized by a steroid structure with a lactone ring and specific hydroxyl groups. It is derived from the hydrolysis of oleandrin, a glycoside found in the plant Nerium oleander. Gitoxigenin exhibits a molecular formula of C23H34O4 and is notable for its potential therapeutic applications, particularly in the field of oncology due to its cytotoxic properties against various cancer cell lines .

- Oxygenation: Introduction of oxygen atoms into the molecule.

- Oxidation: Loss of electrons, typically resulting in an increase in oxidation state.

- Epimerization: Conversion between two stereoisomers differing at one stereogenic center.

- Dimethyl Acetal Formation: Reaction that leads to the formation of acetal compounds through the reaction of an alcohol with an aldehyde or ketone .

These reactions are crucial for modifying gitoxigenin to enhance its biological activity or to synthesize derivatives with improved pharmacological properties.

Gitoxigenin exhibits significant biological activity, particularly as a cytotoxic agent. Studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer), PANC-1 (pancreatic cancer), and MIA PaCa-2 (another pancreatic cancer line). The cytotoxicity is often measured using assays such as the MTT cell viability method, where gitoxigenin has shown promising results with IC50 values indicating effective concentrations for inhibiting cell growth .

The synthesis of gitoxigenin can be achieved through several methods:

- Acid-Catalyzed Hydrolysis: This method involves the hydrolysis of oleandrin using acid catalysts, yielding gitoxigenin as a primary product. This process typically results in a 25% yield .

- Biotransformation: Utilizing microbial systems such as endophytic fungi can lead to the modification of gitoxigenin into various metabolites, enhancing its bioactivity. For instance, studies have shown that fungi like Alternaria eureka can transform gitoxigenin into several new cardenolides .

Gitoxigenin has potential applications in pharmacology, particularly in cancer treatment due to its cytotoxic properties. Its derivatives may also be explored for use in:

- Cardiac Glycosides: As part of cardiac treatments due to their effects on heart muscle contractions.

- Drug Development: For creating new therapeutic agents through structural modifications .

Interaction studies involving gitoxigenin often focus on its effects on various biological systems. Research indicates that it interacts with cellular pathways related to apoptosis and cell proliferation. Additionally, studies have explored its interactions with other compounds to assess combined therapeutic effects and potential synergies in cancer treatment .

Gitoxigenin shares structural and functional similarities with several other cardenolides. Notable compounds include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Digitoxigenin | C23H34O4 | Aglycone of digitoxin; used in cardiac treatments |

| Oleandrin | C27H38O5 | Glycoside from Nerium oleander; exhibits cytotoxicity |

| Convallatoxin | C30H46O9 | Found in Convallaria majalis; known for potent toxicity |

| Strophanthidin | C27H40O5 | Derived from Strophanthus species; used medicinally |

Uniqueness of Gitoxigenin: Gitoxigenin is unique due to its specific structural features that contribute to its distinct biological activities and potential therapeutic applications. Its ability to be biotransformed into various metabolites further enhances its significance in drug development compared to other cardenolides .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic